molecular formula C20H40O6 B8122942 Myristyl glucoside CAS No. 33508-66-6

Myristyl glucoside

Cat. No. B8122942
CAS RN: 33508-66-6
M. Wt: 376.5 g/mol
InChI Key: ORUDEUCNYHCHPB-OUUBHVDSSA-N
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Description

Myristyl glucoside is a useful research compound. Its molecular formula is C20H40O6 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidiabetic Potential : Acylphenols isolated from Myristica fatua Houtt., which include myristyl glucoside derivatives, have shown promising results in treating type II diabetes due to their potent alpha-glucosidase inhibitory and antiglycation properties (Prabha et al., 2018). Similarly, giganteone D, a dimeric acylphenol from Myristica cinnamomea King, is a potent alpha-glucosidase inhibitor, offering potential for diabetes treatment (Sivasothy et al., 2016).

  • Fatty Acid Oxidation Detection : [9,10-3H]myristic acid is effective in detecting fatty acid oxidation defects in cultured fibroblasts, indicating the specificity of metabolic defects (Manning et al., 1990).

  • Cancer Chemoprevention : Myristicin, a volatile component in parsley leaf oil, has shown efficacy in inhibiting benzo[a]pyrene-induced tumorigenesis in mice, suggesting its potential as a cancer chemopreventive agent (Zheng et al., 1992).

  • Antiviral Applications : Analogues of myristic acid, including myristyl derivatives, have potential as antiviral agents. They inhibit HIV release from infected cells and may interact with glucosamine (Aitken, 1989).

  • Biocatalysis in Biotransformation : Isopropyl myristate, used in a biphasic system, significantly increased the production of geranyl glucoside through biotransformation, demonstrating its effectiveness in biochemical processes (Priebe et al., 2017).

  • Protein Modification and Function : Myristyl acylation of proteins, such as the tumor necrosis factor-alpha precursor, occurs on specific lysine residues. This modification suggests a role in regulating protein localization and function in immune cells (Stevenson et al., 1992).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDEUCNYHCHPB-OUUBHVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33508-66-6
Record name Myristyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033508666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MYRISTYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AK28695LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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